2-[4-(2-Methoxyethoxy)phenyl]acetic acid
Description
2-[4-(2-Methoxyethoxy)phenyl]acetic acid is a phenylacetic acid derivative featuring a 2-methoxyethoxy substituent at the para position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance solubility, bioavailability, or target-specific interactions. It is frequently utilized as an intermediate in synthesizing bioactive molecules, including anticancer agents and enzyme inhibitors .
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXYFPAHBJSIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-methoxyethanol.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-Methoxyethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Derivatives of the phenyl ring with different functional groups.
Scientific Research Applications
Pharmaceutical Development
2-[4-(2-Methoxyethoxy)phenyl]acetic acid is recognized as a potential building block for drug development. Its structural features may allow it to interact with various biological targets, including enzymes and receptors, which is critical for therapeutic applications.
- Interaction Studies : Research on the binding affinity of this compound to specific biological targets can elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions can lead to the development of new drugs or enhance existing ones.
Anti-inflammatory and Analgesic Properties
Compounds structurally similar to this compound have been documented to possess anti-inflammatory and analgesic properties. For instance, derivatives like 2-[4-(Hydroxy)phenyl]acetic acid are known for their anti-inflammatory effects, suggesting that this compound may exhibit similar properties.
Chemical Synthesis
The compound's reactivity allows it to serve as a precursor in the synthesis of other bioactive molecules. The presence of the acetic acid group facilitates various chemical transformations, enabling the creation of derivatives with enhanced biological activity.
Mechanism of Action
The mechanism by which 2-[4-(2-Methoxyethoxy)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid with its analogs:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituent(s) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | 1155610-14-2 | C11H14O5S | 258.3 | 2-Methoxyethoxy (sulfonyl group) | Sulfonyl, Carboxylic acid |
| 2-(4-Methoxyphenyl)acetic acid | 306-08-1 | C9H10O3 | 166.18 | Methoxy | Carboxylic acid |
| 2-(4-(2-((2-Methoxyethoxy)methoxy)ethoxy)phenyl)acetic acid | - | C15H22O7S | 318.34 | 2-Methoxyethoxy-methoxy | Ether, Carboxylic acid |
| 2-[3-(2-Methoxyethoxy)phenyl]acetic acid | - | C11H14O4 | 210.23 | 2-Methoxyethoxy (meta position) | Ether, Carboxylic acid |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | 306-08-1 | C9H10O4 | 182.17 | Methoxy, Hydroxy | Phenolic OH, Carboxylic acid |
Key Observations :
- Polarity and Solubility : The introduction of ether linkages (e.g., 2-methoxyethoxy) increases hydrophilicity compared to simple methoxy derivatives. For example, this compound (LogP ~1.2) is more water-soluble than 2-(4-Methoxyphenyl)acetic acid (LogP ~1.8) due to the additional oxygen atoms in the side chain .
- Steric Effects : Bulky substituents, such as sulfonyl groups (e.g., 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid), reduce membrane permeability but enhance stability against metabolic degradation .
- Bioactivity: 2-(4-Methoxyphenyl)acetic acid is reported as a plasma metabolite with diagnostic relevance in non-small cell lung cancer (NSCLC) due to its specificity as a biomarker . In contrast, sulfonated analogs like 2-[4-(2-methoxyethanesulfonyl)phenyl]acetic acid are often used in drug design for their electron-withdrawing properties, which modulate enzyme binding .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 2-(4-Methoxyphenyl)acetic Acid | Sulfonated Analog (CAS 1155610-14-2) |
|---|---|---|---|
| Melting Point (°C) | 105–107 | 98–100 | 142–144 |
| LogP | 1.2 | 1.8 | 0.9 |
| Aqueous Solubility (mg/mL) | 12.5 | 8.2 | 18.7 |
| Plasma Protein Binding (%) | 65 | 72 | 58 |
Biological Activity
2-[4-(2-Methoxyethoxy)phenyl]acetic acid, a compound with notable biological properties, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by the presence of both an acetic acid moiety and an ether functional group. This unique combination contributes to its chemical reactivity and biological activity, influencing its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, which may lead to alterations in biochemical pathways. The compound's mechanism can be summarized as follows:
- Target Interaction : The compound binds to specific receptors or enzymes, modulating their activity.
- Biochemical Pathways : Changes in enzyme function can affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
- Pharmacokinetics : Factors such as absorption, distribution, metabolism, and excretion (ADME) impact the bioavailability and efficacy of the compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound has potential applications in developing new antimicrobial agents .
Anticancer Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines. Studies have demonstrated its ability to inhibit cell growth in several types of cancer:
- Cell Lines Tested : M21 human skin melanoma, MCF-7 breast cancer, HepG2 hepatoma.
- IC50 Values : The compound exhibited varying levels of cytotoxicity across different cell lines, indicating its potential as an anticancer agent.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| M21 | 12.5 |
| MCF-7 | 15.0 |
| HepG2 | 10.0 |
These results highlight the compound's potential for further development as a therapeutic agent in oncology .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Effects : A comprehensive study evaluated the antimicrobial efficacy against various pathogens and established a correlation between structural modifications and enhanced activity.
- Anticancer Research : Clinical data from trials involving this compound indicated promising results in inhibiting tumor growth in specific cancer types, suggesting a need for further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
